molecular formula C9H5BrF4O B1306071 2-Fluoro-6-(trifluoromethyl)phenacyl bromide CAS No. 223785-85-1

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Cat. No. B1306071
M. Wt: 285.03 g/mol
InChI Key: DMNJIOWQNVZGTK-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a fluorinated organic molecule that is of interest in the field of organic synthesis due to its potential utility in the construction of more complex fluorinated structures. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of significant interest due to the unique properties that fluorine atoms can impart to organic molecules. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines is achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which suggests a method for direct formation of C-CF3 bonds . This method could potentially be adapted for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the tris(2-fluoro-6-pyridylmethyl)amine ligand demonstrates how fluorine substituents can provide steric hindrance and influence the coordination mode of a ligand . This insight into the steric effects of fluorine could be relevant when considering the molecular structure of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. The electrochemical trifluoromethylation of 2-isocyanobiaryls using CF3SO2Na to synthesize 6-(trifluoromethyl)phenanthridines is an example of how fluorinated reagents can be used to introduce trifluoromethyl groups into organic molecules. This reaction could potentially be applied to the synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide by selecting appropriate starting materials and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. The synthesis of 2,4,6-triaryl pyridines using 4-fluorophenacyl bromide and the preparation of 4-fluorophenacyldimethylsulfonium bromide provide examples of how fluorine atoms can affect the reactivity and stability of organic molecules. These studies suggest that 2-Fluoro-6-(trifluoromethyl)phenacyl bromide would likely have unique properties that could be exploited in various chemical applications.

Scientific Research Applications

  • Summary of the Application : “2-Fluoro-6-(trifluoromethyl)phenacyl bromide” is a chemical compound used in various chemical reactions . It has a molecular formula of C9H5BrF4O and a molecular weight of 285.033 .
  • Methods of Application or Experimental Procedures : One application mentioned is in the synthesis of sulfonyl urea . In this process, the compound might react with benzenesulfinic acid ammonium salt upon heating to give β-keto sulfone . This reaction is part of the Rap-Stoermer condensation reaction .
  • Results or Outcomes : The specific outcomes of these reactions can vary depending on the conditions and the other compounds involved. The product of the reaction with benzenesulfinic acid ammonium salt is β-keto sulfone .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJIOWQNVZGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381128
Record name 2-Fluoro-6-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

CAS RN

223785-85-1
Record name 2-Fluoro-6-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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